molecular formula C21H25NO4 B3947940 4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide

4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide

Cat. No.: B3947940
M. Wt: 355.4 g/mol
InChI Key: AJRACLFEBHHIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with a butoxy group and a 2,3-dihydro-1,4-benzodioxin-2-yl ethyl substituent

Properties

IUPAC Name

4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-3-4-13-24-17-11-9-16(10-12-17)21(23)22-15(2)20-14-25-18-7-5-6-8-19(18)26-20/h5-12,15,20H,3-4,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRACLFEBHHIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(C)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide typically involves multiple steps. One common route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-2-yl ethylamine, which is then reacted with 4-butoxybenzoyl chloride under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different products.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The benzamide can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butoxy group may yield butoxy radicals, while reduction of the benzamide group will produce the corresponding amine.

Scientific Research Applications

4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The 2,3-dihydro-1,4-benzodioxin-2-yl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
  • 4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethyl]benzamide
  • 4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-4-yl)ethyl]benzamide

Uniqueness

4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide is unique due to the specific positioning of the 2,3-dihydro-1,4-benzodioxin-2-yl group, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.